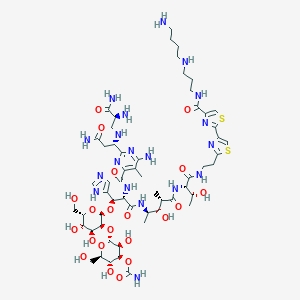

Bleomycin A5

Beschreibung

RN given refers to parent cpd

Eigenschaften

CAS-Nummer |

11116-32-8 |

|---|---|

Molekularformel |

C57H89N19O21S2 |

Molekulargewicht |

1440.6 g/mol |

IUPAC-Name |

[(2S,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55-,56-/m0/s1 |

InChI-Schlüssel |

QYOAUOAXCQAEMW-DDZPZTJXSA-N |

Isomerische SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H](C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |

Kanonische SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |

Andere CAS-Nummern |

11116-32-8 |

Verwandte CAS-Nummern |

55658-47-4 (hydrochloride) |

Synonyme |

leomycetin bleomycetin hydrochloride bleomycin A5 N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide NSC-350895 pingyangmycin zhengguangmycin A5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Bleomycin A5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin A5, a prominent member of the glycopeptide antibiotic family, is a clinically significant chemotherapeutic agent utilized in the treatment of various malignancies, including Hodgkin's lymphoma, squamous cell carcinomas, and testicular cancer.[1] Its potent antitumor activity stems from its unique ability to induce sequence-selective oxidative damage to cellular DNA, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the intricate mechanism of action of Bleomycin A5, with a focus on its molecular interactions, the generation of reactive oxygen species, and the ensuing cellular consequences. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors in this field.

Molecular Mechanism of DNA Cleavage

The cytotoxic effects of Bleomycin A5 are primarily attributed to its ability to cause both single- and double-strand breaks in DNA.[1] This process is a multi-step cascade initiated by the formation of a metallo-bleomycin complex and culminating in oxidative degradation of the deoxyribose backbone.

Formation of the Active Metallo-Bleomycin Complex

Bleomycin A5 requires the presence of a redox-active metal ion, most notably iron(II) (Fe²⁺), and molecular oxygen to exert its DNA-cleaving activity.[2] The bleomycin molecule chelates the metal ion through its β-aminoalanine, pyrimidine, and imidazole moieties, forming a transiently stable complex.[3] This initial complex, Bleomycin-Fe(II), is then activated through a series of redox reactions.

The binding of molecular oxygen to the Bleomycin-Fe(II) complex leads to the formation of a ternary Bleomycin-Fe(II)-O₂ complex. Subsequent one-electron reduction of this complex generates a highly reactive "activated bleomycin," a hydroperoxo-Fe(III) species (Bleomycin-Fe(III)-OOH).[4] This activated complex is the key effector responsible for initiating DNA strand scission.

DNA Binding and Intercalation

The Bleomycin A5 molecule possesses distinct domains that facilitate its interaction with DNA. The bithiazole tail of the molecule is known to intercalate between DNA base pairs, particularly at G-C and G-T rich sequences, which contributes to the drug's binding affinity and sequence selectivity.[3][5] This partial intercalation is thought to position the reactive metal center in close proximity to the DNA backbone, priming it for the cleavage reaction.[6]

Oxidative Cleavage of the Deoxyribose Backbone

Once bound to DNA, the activated Bleomycin-Fe(III)-OOH complex initiates the cleavage process by abstracting a hydrogen atom from the C4' position of the deoxyribose sugar.[4] This hydrogen abstraction generates a C4'-radical intermediate. The fate of this radical determines the nature of the resulting DNA lesion.

-

In the presence of oxygen (aerobic pathway): The C4'-radical reacts with molecular oxygen, leading to a cascade of reactions that result in the cleavage of the C3'-C4' bond of the deoxyribose ring. This ultimately produces a strand break with a 3'-phosphoglycolate and a 5'-phosphate terminus, along with the release of a base propenal.[4]

-

In the absence of oxygen (anaerobic pathway): Under hypoxic conditions, the C4'-radical can be oxidized, leading to the formation of an alkali-labile 4'-oxidized abasic site.[4]

While single-strand breaks are the more frequent event, the generation of double-strand breaks, which are more difficult for the cell to repair, is considered the primary lesion responsible for the cytotoxicity of bleomycin.[1][7]

Cellular Effects of Bleomycin A5-Induced DNA Damage

The extensive DNA damage induced by Bleomycin A5 triggers a cascade of cellular responses, ultimately leading to cell death.

Cell Cycle Arrest

Upon sensing DNA damage, the cell activates cell cycle checkpoints, primarily at the G2 phase, to halt cell division and allow time for DNA repair.[8] This G2 arrest is a characteristic response to bleomycin treatment.[9]

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell initiates programmed cell death, or apoptosis. Bleomycin A5 has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage can trigger the activation of pro-apoptotic proteins like p53, which in turn can upregulate other apoptotic mediators.[10][11] Studies have also implicated the JNK signaling pathway in bleomycin-induced apoptosis.[12]

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of Bleomycin A5 and its analogs.

Table 1: Kinetic Parameters for Bleomycin A5-Catalyzed DNA Cleavage

| Parameter | Value | Conditions | Reference |

| Michaelis-Menten Constant (Km) | 20.4 ± 3.8 µM | Calf thymus DNA, 37.0 °C | [4] |

| Turnover Number (kcat) | 2.28 ± 0.49 x 10-2 s-1 | Calf thymus DNA, 37.0 °C | [4] |

Table 2: In Vitro Cytotoxicity of Bleomycin Analogs in Cancer Cell Lines

| Cell Line | Bleomycin Analog | IC50 (µM) | Reference |

| A549 (Lung Carcinoma) | Bleomycin A5 | ~40-80 | [9] |

| HCT116 (Colon Carcinoma) | Bleomycin A5 | ~20-40 | [9] |

| HeLa (Cervical Cancer) | Bleomycin | 3.63 | [13] |

| HaCaT (Keratinocytes) | Bleomycin | 13.1 | [13] |

| HL-60 (Leukemia) | Bleomycin | 65.8 | [13] |

Table 3: DNA Cleavage Ratios for Bleomycin Analogs

| Bleomycin Analog | ss:ds Cleavage Ratio (Plasmid Relaxation Assay) | ss:ds Cleavage Ratio ([³²P]-Hairpin Assay) | Reference |

| Bleomycin A2 | 7.3:1 | 3.4:1 | [14] |

| Bleomycin A5 | 5.8:1 | 3.1 ± 0.3:1 | [14] |

Experimental Protocols

DNA Cleavage Assay: Plasmid Relaxation

This assay is used to determine the extent of single- and double-strand breaks induced by Bleomycin A5 by monitoring the conversion of supercoiled plasmid DNA to relaxed circular and linear forms.

Materials:

-

Supercoiled plasmid DNA (e.g., pUC18 or pBR322)

-

Bleomycin A5

-

Iron(II) sulfate (FeSO₄)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Loading Buffer (containing glycerol and a tracking dye)

-

Agarose

-

Tris-Borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA in the reaction buffer.

-

Activate Bleomycin A5 by pre-incubating it with an equimolar concentration of FeSO₄ for a short period on ice.

-

Add the activated Bleomycin A5 to the reaction mixture to the desired final concentration.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding the loading buffer.

-

Load the samples onto an agarose gel (e.g., 1%) prepared in TBE buffer containing ethidium bromide.

-

Perform electrophoresis to separate the different plasmid topoisomers (supercoiled, relaxed circular, and linear).

-

Visualize the DNA bands under UV light and quantify the intensity of each band to determine the percentage of each plasmid form. The relative amounts of nicked (single-strand break) and linear (double-strand break) DNA can be used to calculate the ss:ds cleavage ratio.[15]

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of the cells.

Materials:

-

Cells to be tested

-

Complete cell culture medium

-

Bleomycin A5

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Bleomycin A5 and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the untreated control, and the IC₅₀ value can be calculated.[16][17]

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells or tissue sections to be analyzed

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TdT (Terminal deoxynucleotidyl transferase) enzyme

-

BrdU-labeled nucleotides

-

Anti-BrdU antibody conjugated to a fluorescent dye (e.g., FITC)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Fix the cells or tissue sections with the fixation solution.

-

Permeabilize the cells to allow the entry of the labeling reagents.

-

Incubate the samples with the TdT enzyme and BrdU-labeled nucleotides. The TdT enzyme will catalyze the addition of the labeled nucleotides to the 3'-hydroxyl ends of the fragmented DNA.

-

Detect the incorporated BrdU by incubating with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the samples under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, while all nuclei will show blue fluorescence from the DAPI stain. The percentage of apoptotic cells can then be quantified.[18][19]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Bleomycin A5 action.

References

- 1. The kinetics of DNA damage by bleomycin in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Assessment of Calcium and Bleomycin Cytotoxic Efficiency in Relation to Cavitation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Interaction of the Metallo-Glycopeptide Anti-Tumour Drug Bleomycin with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamics and kinetics of the cleavage of DNA catalyzed by bleomycin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. A Simple Colorimetric Assay of Bleomycin‐Mediated DNA Cleavage Utilizing Double‐Stranded DNA‐Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance to bleomycin in cancer cell lines is characterized by prolonged doubling time, reduced DNA damage and evasion of G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative binding properties of metallobleomycins with DNA 10-mers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. inspiralis.com [inspiralis.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Detection of double-stranded DNA breaks and apoptosis induced by bleomycin in mouse intestine [jstage.jst.go.jp]

- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Bleomycin A5: A Comprehensive Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and chemical properties of Bleomycin A5, a potent glycopeptide antibiotic and antineoplastic agent. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development in their understanding and utilization of this complex molecule.

Chemical Structure and Identification

Bleomycin A5 is a complex glycopeptide antibiotic isolated from the bacterium Streptomyces verticillus. Its intricate structure is fundamental to its biological activity, which primarily involves the induction of DNA strand breaks in cancer cells.

Molecular Structure:

The core structure of Bleomycin A5 consists of a peptide backbone, a disaccharide moiety, and a terminal amine group. The peptide portion contains several amino acid residues, including a unique β-hydroxyhistidine. The sugar component is composed of L-gulose and 3-O-carbamoyl-D-mannose. The terminal amine in Bleomycin A5 is a (3-((4-aminobutyl)amino)propyl)amine moiety.

Chemical Identification:

| Identifier | Value |

| IUPAC Name | (2S,3S,4S,5R,6R)-2-(((2R,3S,4S,5S,6S)-2-((1R,2S)-2-(6-amino-2-((S)-3-amino-1-(((S)-2,3-diamino-3-oxopropyl)amino)-3-oxopropyl)-5-methylpyrimidine-4-carboxamido)-3-(((2R,3S,4S)-5-(((2S,3R)-1-((2-(4-((3-((4-aminobutyl)amino)propyl)carbamoyl)-[2,4'-bithiazol]-2'-yl)ethyl)amino)-3-hydroxy-1-oxobutan-2-yl)amino)-3-hydroxy-4-methyl-5-oxopentan-2-yl)amino)-1-(1H-imidazol-5-yl)-3-oxopropoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate[1] |

| CAS Number | 11116-32-8[2] |

| Molecular Formula | C₅₇H₈₉N₁₉O₂₁S₂[2] |

| Synonyms | Pingyangmycin, Bleomycetin, Zhengguangmycin A5[2] |

Physicochemical Properties

The physicochemical properties of Bleomycin A5 are crucial for its formulation, delivery, and interaction with biological systems. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Weight | 1440.56 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | >185 °C (with decomposition) for Bleomycin A5 hydrochloride | |

| Solubility | Soluble in water and methanol; Slightly soluble in ethanol; Almost insoluble in acetone and ether. Bleomycin sulfate is soluble in DMSO (~13 mg/mL), dimethylformamide (~2 mg/mL), and PBS (pH 7.2) (~10 mg/mL). | |

| UV-Vis Absorption | λmax at 242 nm and 291 nm (in 3% copper sulfate solution) | |

| pKa | Data not available |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of Bleomycin A5.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of Bleomycin A5 hydrochloride using a standard capillary melting point apparatus.

Materials:

-

Bleomycin A5 hydrochloride

-

Melting point capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the Bleomycin A5 hydrochloride sample is completely dry.

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C per minute initially.

-

Observe the sample through the magnifying lens.

-

When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).

-

The melting point is reported as a range between these two temperatures.

Determination of Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of Bleomycin A5 in a given solvent using the shake-flask method.

Materials:

-

Bleomycin A5

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of Bleomycin A5 to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential.

-

Seal the vial tightly and place it on an orbital shaker or with a magnetic stir bar in a temperature-controlled water bath (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent if necessary.

-

Analyze the concentration of Bleomycin A5 in the filtrate using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility of Bleomycin A5 in that solvent at the specified temperature.

UV-Vis Spectroscopy

This protocol describes how to obtain the UV-Vis absorption spectrum of Bleomycin A5.

Materials:

-

Bleomycin A5

-

Appropriate solvent (e.g., water or a buffered solution)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of Bleomycin A5 of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine a suitable concentration for measurement (absorbance values should ideally be between 0.1 and 1.0).

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Use the solvent as a blank to zero the spectrophotometer.

-

Fill a quartz cuvette with the Bleomycin A5 solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Signaling Pathways and Biological Activity

Bleomycin A5 exerts its cytotoxic effects by inducing DNA damage, which in turn activates several cellular signaling pathways leading to apoptosis or cell cycle arrest.

Induction of Apoptosis

Bleomycin A5 is a potent inducer of apoptosis in cancer cells. It can trigger both the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway is activated by cellular stress, such as DNA damage, and involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

JNK Pathway Activation

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress. Bleomycin A5-induced DNA damage leads to the activation of the JNK pathway, which can contribute to the induction of apoptosis.

EGFR Downregulation

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is often hyperactivated in cancer, promoting cell proliferation and survival. Bleomycin A5 has been shown to downregulate the expression and phosphorylation of EGFR, thereby inhibiting these pro-survival signals and sensitizing cancer cells to apoptosis.

References

Pingyangmycin as an Analogue of Bleomycin A5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pingyangmycin (PYM), also known as Bleomycin A5, is a glycopeptide antibiotic belonging to the bleomycin family.[1] Discovered in 1969 in Pingyang County, China, from the fermentation broth of Streptomyces verticillus var. pingyangensis, it was approved for clinical use in China in 1978.[1][2] Structurally and functionally analogous to Bleomycin A5, Pingyangmycin has been widely used in China for the treatment of various cancers, including squamous cell carcinomas, lymphomas, and germ cell tumors, as well as for the management of vascular malformations.[2][3][4][5] This technical guide provides an in-depth analysis of Pingyangmycin as an analogue of Bleomycin A5, focusing on its mechanism of action, comparative cytotoxicity, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and development.

Structural and Mechanistic Overview

Pingyangmycin and Bleomycin A5 share an identical core structure, with the primary difference in commercial bleomycin preparations being the mixture of different amine terminal residues (primarily A2 and B2), whereas Pingyangmycin is a single compound, Bleomycin A5.[2]

Mechanism of Action

The anticancer activity of both Pingyangmycin and Bleomycin A5 is primarily attributed to their ability to induce DNA strand breaks.[6][7][8] The mechanism can be summarized in the following steps:

-

Chelation of Metal Ions: Pingyangmycin, like other bleomycins, chelates metal ions, most notably iron (Fe²⁺), to form a metallo-glycopeptide complex.[9]

-

Oxygen Activation: In the presence of molecular oxygen, this complex is activated, leading to the generation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.

-

DNA Cleavage: These highly reactive radicals attack the phosphodiester backbone of DNA, causing both single- and double-strand breaks.[9] This DNA damage is a critical event that triggers downstream cellular responses.

Comparative Cytotoxicity

Studies have demonstrated that Pingyangmycin (Bleomycin A5) and the commonly used bleomycin mixture (predominantly A2 and B2) exhibit comparable cytotoxic effects across various cancer cell lines, although potencies can vary.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxicity of compounds. The following table summarizes the IC50 values of Pingyangmycin (A5) and a Bleomycin mixture (BLM) in different human cancer cell lines after 48 hours of exposure.

| Cell Line | Cancer Type | IC50 (µM) - Pingyangmycin (A5) | IC50 (µM) - Bleomycin (BLM) |

| A549 | Lung Carcinoma | 78.5 ± 4.5 | 95.3 ± 5.8 |

| H1299 | Lung Carcinoma | 95.2 ± 6.1 | 110.7 ± 7.2 |

| HCT116 | Colon Carcinoma | 45.3 ± 3.2 | 58.6 ± 4.1 |

| HT29 | Colon Carcinoma | 88.1 ± 5.5 | 105.4 ± 6.9 |

Data adapted from He et al., 2016.[10]

Signaling Pathways and Cellular Responses

The DNA damage induced by Pingyangmycin triggers a cascade of cellular signaling events, primarily leading to cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest

Upon DNA damage, the cell activates DNA damage response (DDR) pathways to halt cell cycle progression and allow for DNA repair. Key players in this process include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[6][9][11]

-

ATM/ATR Activation: Double-strand breaks induced by Pingyangmycin activate the ATM kinase, which in turn phosphorylates a variety of downstream targets to initiate cell cycle checkpoints.[6][11]

-

G2/M Checkpoint Arrest: A primary response to Pingyangmycin-induced DNA damage is the arrest of the cell cycle at the G2/M transition.[10] This is mediated by the ATM/ATR-dependent phosphorylation and inactivation of the Cdc25C phosphatase. Inactivated Cdc25C cannot dephosphorylate and activate the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.[11][12] The cyclin-dependent kinase inhibitor p21 also plays a crucial role in maintaining this arrest.[12][13]

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after Pingyangmycin/Bleomycin A5 treatment.

Apoptosis Induction

If DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. Pingyangmycin induces apoptosis through the intrinsic (mitochondrial) pathway.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical. Pingyangmycin treatment leads to an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane.[14]

-

Caspase Activation: Mitochondrial permeabilization results in the release of cytochrome c, which activates a cascade of caspases, the executioner enzymes of apoptosis.

Signaling Pathway of Pingyangmycin-Induced Cell Death

Caption: Key signaling events initiated by Pingyangmycin leading to cell cycle arrest and apoptosis.

Toxicity Profile

The clinical use of both Pingyangmycin and Bleomycin is limited by their toxicity, with pulmonary fibrosis being the most severe, dose-limiting side effect.[15]

Comparative Toxicity Data

While both drugs can cause pulmonary toxicity, some evidence suggests that Pingyangmycin may have a different side-effect profile.

| Adverse Effect | Pingyangmycin (Bleomycin A5) | Bleomycin (Mixture) |

| Pulmonary Fibrosis | Dose-dependent risk | Dose-dependent risk |

| Anaphylactic Shock | Rare, but can be fatal even at low doses | Less commonly reported |

| Fever | Higher incidence (20-50%) | Lower incidence |

Note: Direct comparative clinical trial data on the incidence of these side effects is limited. The information is based on available literature and clinical observations.[3]

Biosynthesis

Pingyangmycin is produced by Streptomyces verticillus var. pingyangensis. The biosynthesis of bleomycins involves a complex interplay of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes.[7][8][16][17] The bleomycin biosynthetic gene cluster (blm) has been identified and characterized, providing a foundation for bioengineering efforts to produce novel, potentially less toxic, bleomycin analogues.[8][17] The blm gene cluster contains genes encoding the NRPS and PKS modules, as well as genes for sugar biosynthesis, modification, and resistance.[17]

Logical Flow of Bleomycin Biosynthesis

Caption: Simplified overview of the biosynthetic pathway for bleomycins.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 of Pingyangmycin and Bleomycin A5 in adherent cell lines.

Materials:

-

96-well plates

-

Cell culture medium

-

Pingyangmycin and Bleomycin A5 stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][18][19]

-

DMSO or solubilization buffer[19]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Pingyangmycin and Bleomycin A5 in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

-

Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.[19]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cells treated with Pingyangmycin or Bleomycin A5.

Materials:

-

6-well plates

-

Cell culture medium

-

Pingyangmycin and Bleomycin A5

-

PBS

-

Cold 70% ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)[1][3][4][20][21]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of Pingyangmycin or Bleomycin A5 for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[4][20][21]

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).

Western Blot for Apoptosis Markers (Bcl-2 and Bax)

This protocol is for detecting changes in the expression of Bcl-2 and Bax proteins following treatment with Pingyangmycin or Bleomycin A5.

Materials:

-

Cell culture dishes

-

Pingyangmycin and Bleomycin A5

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat cells with Pingyangmycin or Bleomycin A5 for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (loading control) overnight at 4°C.[14][22][23]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL reagent and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

Pingyangmycin is a clinically significant analogue of Bleomycin A5, sharing a common mechanism of action centered on DNA damage. This guide has provided a comprehensive technical overview of its comparative cytotoxicity, the signaling pathways it perturbs, and its toxicity profile. The detailed experimental protocols and visualizations are intended to serve as a valuable resource for researchers and drug development professionals in the continued investigation and potential optimization of this important class of anticancer agents. Further research focusing on direct, quantitative comparisons of toxicity and the elucidation of the complete biosynthetic pathway of Pingyangmycin will be crucial for advancing its therapeutic applications.

References

- 1. igbmc.fr [igbmc.fr]

- 2. Cloning and characterization of the bleomycin biosynthetic gene cluster from Streptomyces verticillus ATCC15003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. bezmialemscience.org [bezmialemscience.org]

- 6. Bleomycin-induced over-replication involves sustained inhibition of mitotic entry through the ATM/ATR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Manipulation of the Bleomycin Biosynthetic Gene Cluster in Streptomyces verticillus ATCC15003 Revealing New Insights into Its Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biosynthetic gene cluster for the anticancer drug bleomycin from Streptomyces verticillus ATCC15003 as a model for hybrid peptide-polyketide natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Multiple functions of p21 in cell cycle, apoptosis and transcriptional regulation after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

- 16. Bleomycin Biosynthesis: Structure of the Resistance Genes of the Producer Organisma | Semantic Scholar [semanticscholar.org]

- 17. The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. edspace.american.edu [edspace.american.edu]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Origin of Bleomycin from Streptomyces verticillus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and production of Bleomycin, a potent anti-cancer agent, from its natural source, the bacterium Streptomyces verticillus. The document details the initial screening and isolation efforts, fermentation and purification protocols, quantitative production data, and the biosynthetic pathway of this clinically significant glycopeptide antibiotic.

Discovery and Origin of Bleomycin

Bleomycin was discovered in 1962 by the distinguished Japanese scientist Dr. Hamao Umezawa and his team at the Institute of Microbial Chemistry in Tokyo.[1][2] Their work was part of a larger program initiated in 1957 to screen microbial products for anti-cancer properties.[3] The researchers systematically tested culture filtrates from various microorganisms for their ability to inhibit the growth of sarcoma tumors transplanted in mice.[3]

In 1962, a culture filtrate from a soil bacterium, identified as Streptomyces verticillus, demonstrated significant anti-cancer activity.[1][3] This bacterium, belonging to the actinomycetes family, was a known source of several other antibiotics.[3] The active compound was isolated from the culture broth and named Bleomycin.[3] The initial findings were published in 1966, marking a significant milestone in cancer chemotherapy.[1]

The initial characterization revealed that Bleomycin is a mixture of structurally related glycopeptide antibiotics, with Bleomycin A2 and B2 being the major components.[3] It was found to be a water-soluble, basic compound that was initially isolated as a copper-chelated complex from the fermentation broth.[3] Further research elucidated its unique mechanism of action, which involves the cleavage of DNA strands, thereby inhibiting DNA synthesis in cancer cells.[2][3]

Data Presentation: Quantitative Analysis of Bleomycin Production

The production of Bleomycin by Streptomyces verticillus has been a subject of extensive research to improve yields for clinical supply. The following tables summarize quantitative data from various studies, highlighting the impact of genetic modifications and fermentation conditions on Bleomycin production.

| Strain | Genotype/Modification | Fermentation Condition | Bleomycin A2 Titer (mg/L) | Bleomycin B2 Titer (mg/L) | Total Bleomycin Titer (mg/L) | Reference |

| S. verticillus ATCC 15003 | Wild-type | Complex Fermentation Medium | 22.18 ± 3.29 | 38.26 ± 2.36 | 60.44 | Chen et al., 2020 |

| S. verticillus OBlmT/ManAB | Overexpression of blmT, manA, and manB | GlcNAc induction | 61.79 | 36.9 | 98.69 | Chen et al., 2020 |

| S. verticillus | 6 copies of the bleomycin gene cluster | ZouA system and DRGRS | - | - | 9.59-fold increase vs. wild-type | Li et al., 2021 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of Bleomycin from Streptomyces verticillus.

Fermentation of Streptomyces verticillus for Bleomycin Production

This protocol is based on the methods described in the original patent by Umezawa et al. and subsequent optimization studies.

3.1.1. Media Composition

-

Seed Medium:

-

Soybean powder: 20 g/L

-

Soluble starch: 25 g/L

-

Glucose: 5 g/L

-

K₂HPO₄: 1 g/L

-

ZnSO₄: 0.5 g/L

-

CuSO₄·5H₂O: 0.1 g/L

-

CaCO₃: 2 g/L

-

pH adjusted to 6.5

-

-

Production Medium (Complex Fermentation Medium):

-

Starch: 30 g/L

-

Cottonseed meal: 15 g/L

-

(NH₄)₂SO₄: 5 g/L

-

CaCO₃: 5 g/L

-

pH adjusted to 7.0

-

3.1.2. Fermentation Procedure

-

Inoculate a loopful of Streptomyces verticillus spores from a mature agar plate into 50 mL of seed medium in a 250 mL flask.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Transfer 4 mL of the seed culture to 100 mL of production medium in a 500 mL flask.

-

Incubate the production culture at 27-32°C for 7 days on a rotary shaker at 200 rpm.

-

Monitor Bleomycin production periodically by taking samples for bioassay or HPLC analysis.

Extraction and Purification of Bleomycin

This protocol describes the extraction of Bleomycin from the fermentation broth followed by purification using ion-exchange and size-exclusion chromatography.

3.2.1. Extraction

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 12,000 rpm for 10 minutes.

-

Adjust the pH of the supernatant to 6.5.

-

Pass the supernatant through a column packed with Amberlite IRC-50 cation exchange resin (H+ form).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound Bleomycin from the resin using 0.5 N H₂SO₄.

-

Neutralize the eluate with Ba(OH)₂ and remove the resulting BaSO₄ precipitate by filtration.

3.2.2. Purification

-

Concentrate the neutralized eluate under reduced pressure.

-

Apply the concentrated solution to a Sephadex G-25 column equilibrated with deionized water.

-

Elute the column with deionized water and collect fractions.

-

Monitor the fractions for Bleomycin activity using a bioassay or HPLC.

-

Pool the active fractions and lyophilize to obtain purified Bleomycin sulfate.

Quantitative Analysis of Bleomycin

3.3.1. Bioassay using Bacillus subtilis

-

Prepare a stock solution of the Bleomycin sample in sterile water.

-

Prepare a series of dilutions of the stock solution.

-

Prepare agar plates seeded with a spore suspension of Bacillus subtilis ATCC 6633.

-

Place sterile paper discs (6 mm diameter) onto the agar surface.

-

Pipette a fixed volume (e.g., 20 µL) of each Bleomycin dilution onto the paper discs.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the inhibition zones around each disc.

-

Create a standard curve by plotting the logarithm of the Bleomycin concentration against the diameter of the inhibition zone.

-

Determine the concentration of Bleomycin in the unknown sample by interpolating from the standard curve.

3.3.2. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Aqueous solution of 0.005 M 1-pentanesulfonic acid, pH adjusted to 4.3.

-

Mobile Phase B: Methanol.

-

Gradient Program: A linear gradient from 10% to 40% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a standard solution of Bleomycin A2 and B2.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the Bleomycin A2 and B2 peaks based on their retention times and peak areas compared to the standards.

-

Mandatory Visualizations

Bleomycin Biosynthetic Pathway

The biosynthesis of the Bleomycin aglycone is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.

Caption: Biosynthetic pathway of Bleomycin in Streptomyces verticillus.

Experimental Workflow for Bleomycin Discovery and Production

This diagram illustrates the logical flow of the key experimental stages from the initial discovery to the production of purified Bleomycin.

Caption: Experimental workflow for the discovery and production of Bleomycin.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancement of bleomycin production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic determination of components of bleomycin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Bleomycin A5: A Glycopeptide Antibiotic

This technical guide provides an in-depth overview of the biological activity of Bleomycin A5, a prominent member of the bleomycin family of glycopeptide antibiotics. Widely utilized as a chemotherapeutic agent, its potent anti-tumor properties stem from a unique mechanism of action involving DNA damage. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its molecular interactions, cellular consequences, and the experimental methodologies used for its evaluation.

Mechanism of Action: DNA Cleavage

Bleomycin A5 exerts its cytotoxic effects primarily through the induction of DNA strand breaks. This process is initiated by the binding of the bleomycin molecule to DNA, with a preference for guanosine-cytosine (G-C) rich sequences. The core mechanism can be delineated into several key steps:

-

DNA Intercalation and Binding: The bithiazole rings of the Bleomycin A5 molecule partially intercalate into the DNA double helix. This initial binding is crucial for the subsequent steps of its action.

-

Metal Ion Chelation: Bleomycin A5 possesses a metal-binding domain that chelates divalent metal ions, with iron (Fe2+) being the most biologically relevant for its cytotoxic activity.

-

Generation of Reactive Oxygen Species (ROS): The Bleomycin-Fe(II) complex reacts with molecular oxygen to form a pseudo-enzyme that generates highly reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.

-

DNA Strand Scission: These ROS then attack the deoxyribose backbone of the DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs). DSBs are particularly lethal to the cell as they are more challenging to repair.

Biological Activities

The DNA-damaging capability of Bleomycin A5 translates into potent anti-cancer and antibacterial activities.

Anti-Cancer Activity

Bleomycin A5 is a clinically significant anti-cancer agent used in the treatment of various malignancies, including Hodgkin's lymphoma, squamous cell carcinomas, and testicular cancer. Its efficacy is rooted in its ability to induce apoptosis and cell cycle arrest in rapidly proliferating cancer cells.

-

Induction of Apoptosis: The extensive DNA damage triggered by Bleomycin A5 activates intrinsic apoptotic pathways. This involves the modulation of the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio, which in turn promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, including caspase-3. The p53 tumor suppressor protein also plays a role in this process.

-

Cell Cycle Arrest: Bleomycin A5 induces cell cycle arrest, predominantly in the G2/M phase. This is a cellular response to DNA damage, preventing the cell from entering mitosis with a compromised genome. Key proteins involved in this checkpoint control, such as p21, cdc25C, and cyclin B1, are affected by Bleomycin A5 treatment.

Antibacterial Activity

As a glycopeptide antibiotic, Bleomycin A5 also exhibits activity against a range of bacteria. Its DNA-damaging mechanism is also the basis for its antibacterial effects.

Signaling Pathways Modulated by Bleomycin A5

The cellular response to Bleomycin A5-induced DNA damage is orchestrated by a complex network of signaling pathways.

-

Apoptosis Signaling: As previously mentioned, the intrinsic apoptosis pathway is a primary mediator of Bleomycin A5-induced cell death. Key players include the Bcl-2 family proteins and caspases.

-

Cell Cycle Checkpoint Signaling: The G2/M checkpoint arrest is a critical cellular response. This pathway involves the activation of protein kinases that phosphorylate and regulate key cell cycle proteins.

-

Stress-Activated Protein Kinase (SAPK) Pathways: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are activated in response to the cellular stress induced by Bleomycin A5 and are generally associated with promoting apoptosis.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: In contrast to the SAPK pathways, the ERK pathway is often associated with cell survival, and its inhibition has been shown to enhance Bleomycin A5-induced apoptosis.

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Bleomycin A5 has been observed to decrease the levels of EGFR and its phosphorylated form (P-EGFR).

Quantitative Data

The potency of Bleomycin A5 against various cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50), while its antibacterial activity is measured by the minimum inhibitory concentration (MIC).

Table 1: IC50 Values of Bleomycin Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.03 - 0.1 |

| HCT116 | Colorectal Carcinoma | 0.01 - 0.05 |

| HeLa | Cervical Cancer | 0.005 - 0.02 |

| MCF7 | Breast Cancer | 0.01 - 0.08 |

| K562 | Chronic Myelogenous Leukemia | 0.001 - 0.01 |

| HL-60 | Promyelocytic Leukemia | 0.002 - 0.015 |

| BGC-823 | Gastric Carcinoma | Not specified |

| PC-3MIE8 | Prostate Cancer | Not specified |

| MDA-MB-435 | Melanoma | Not specified |

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used. Novel amino acid and peptide derivatives of Bleomycin A5 have shown up to 10-fold higher antitumor activity against the MDA-MB-435 cell line.

Table 2: Minimum Inhibitory Concentration (MIC) of Bleomycin A5 Against Various Bacterial Strains

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 12.5 - 50 |

| Bacillus subtilis | Gram-positive | 1.56 - 6.25 |

| Escherichia coli | Gram-negative | 25 - 100 |

| Pseudomonas aeruginosa | Gram-negative | >100 |

Note: MIC values are dependent on the specific strain and the testing methodology (e.g., broth microdilution, agar dilution).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of Bleomycin A5.

DNA Cleavage Assay (Plasmid Relaxation Assay)

This assay assesses the ability of Bleomycin A5 to induce single- and double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19 or pBR322)

-

Bleomycin A5

-

FeSO4·7H2O

-

Dithiothreitol (DTT) or other reducing agent

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Agarose

-

Ethidium bromide or other DNA stain

-

Gel loading buffer

-

Agarose gel electrophoresis system

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (final concentration ~20-50 ng/µL), and the desired concentrations of Bleomycin A5.

-

Initiate the reaction by adding a freshly prepared solution of Fe(II) (e.g., from FeSO4) and a reducing agent like DTT.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding gel loading buffer containing a chelating agent like EDTA.

-

Load the samples onto an agarose gel (e.g., 1%).

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of each band to determine the extent of single-strand (formation of relaxed circular DNA) and double-strand (formation of linear DNA) breaks.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Bleomycin A5

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Bleomycin A5 and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with Bleomycin A5

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the cells (including any floating cells in the medium) after treatment with Bleomycin A5.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells treated with Bleomycin A5

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the cells after Bleomycin A5 treatment.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate key pathways and workflows related to the biological activity of Bleomycin A5.

Caption: Mechanism of Bleomycin A5-induced DNA damage.

Caption: Bleomycin A5-induced apoptosis signaling pathway.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

Bleomycin A5 is

The Dual Roles of Iron and Copper in Bleomycin A5 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical roles that iron and copper play in the cytotoxic mechanism of Bleomycin A5 (Ble-A5), a glycopeptide antibiotic widely utilized in cancer chemotherapy. Understanding the intricate interactions between Ble-A5 and these transition metals is paramount for optimizing its therapeutic efficacy and mitigating associated toxicities.

Core Mechanism of Bleomycin A5 Cytotoxicity: A Metal-Dependent Process

Bleomycin A5 exerts its anticancer effects primarily by inducing DNA strand breaks, leading to cell cycle arrest and apoptosis.[1][2] This process is not inherent to the drug itself but is critically dependent on the presence of redox-active metal ions, most notably iron.[3][4] The core mechanism involves the formation of a metallo-bleomycin complex that, in the presence of oxygen, generates reactive oxygen species (ROS) responsible for DNA cleavage.[5][6]

The metal-binding domain of Bleomycin A5 chelates with divalent metal ions, with a particularly high affinity for iron (Fe²⁺) and copper (Cu²⁺).[3][7] The resulting complex intercalates into the DNA, positioning the metal center in close proximity to the deoxyribose backbone.[1]

The Pivotal Role of Iron in Activating Bleomycin A5

The iron-bleomycin complex is considered the biologically active form of the drug responsible for its potent cytotoxicity.[3][8] The binding of Fe²⁺ to Ble-A5 facilitates a redox cycle that generates superoxide and hydroxyl radicals.[1] These highly reactive species then abstract a hydrogen atom from the deoxyribose sugar of the DNA backbone, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2] DSBs are particularly lethal to cancer cells as they are more challenging to repair, ultimately triggering apoptotic pathways.[1]

The proposed mechanism for iron-mediated Bleomycin A5 cytotoxicity is as follows:

-

Chelation: Bleomycin A5 binds to intracellular Fe²⁺ to form the Ble-A5-Fe(II) complex.

-

DNA Intercalation: The complex binds to DNA, with a preference for guanine-cytosine rich regions.[6]

-

Redox Cycling and ROS Generation: The Ble-A5-Fe(II) complex reacts with molecular oxygen to form a ternary complex, which is then reduced to generate highly reactive superoxide and hydroxyl radicals.[1][6]

-

DNA Strand Scission: The generated ROS attack the deoxyribose backbone of DNA, causing strand breaks.[3]

Some studies have challenged the singular role of iron, suggesting that the ability to chelate iron is not the sole determinant of bleomycin-induced cytotoxicity and that other mechanisms may also be at play.[9][10]

The Complex and Modulatory Role of Copper

The role of copper in Bleomycin A5 cytotoxicity is more multifaceted and context-dependent. While the Ble-A5-copper complex is generally considered less active in direct DNA cleavage compared to the iron complex, copper can influence the overall cytotoxic effect through several mechanisms.[6][11]

-

Inhibition of Cytotoxicity: Copper ions can compete with iron for binding to Bleomycin A5, forming a more stable but less redox-active complex.[11][12] This can inhibit the generation of ROS and subsequent DNA damage. Some studies have shown that chelating bleomycin with copper has no significant effect on its cytotoxicity.[7]

-

Enhancement of Cytotoxicity: Conversely, some evidence suggests that copper can enhance Bleomycin A5's cytotoxic effects. The use of copper chelators, such as diethyldithiocarbamate (DDC), has been shown to increase the susceptibility of cells to bleomycin.[13] This may be due to the reduction of Cu²⁺ levels, making more Ble-A5 available to bind with iron, or by increasing the concentration of superoxide radicals.[13] Furthermore, copper nanoparticles have been demonstrated to act as chemosensitizers, enhancing the cytotoxicity of bleomycin against breast cancer cells through increased oxidative stress.[14][15]

When administered intravenously, bleomycin rapidly binds to Cu(II) in the blood serum, forming a stable complex.[3] It is hypothesized that upon entering the cell, this complex can be reduced to a Cu(I) form and then exchange with intracellular Fe(II) to form the active Ble-A5-Fe(II) complex.[3]

Quantitative Data on Bleomycin A5 Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bleomycin A5 in various cancer cell lines, providing a quantitative measure of its cytotoxic potency. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.

| Cell Line | Drug | IC50 (µM) | Reference |

| A549 (Human Lung Cancer) | Bleomycin A5 | ~40-80 | [16] |

| HCT116 (Human Colon Cancer) | Bleomycin A5 | ~20-40 | [16] |

| Nasal Polyp-Derived Fibroblasts (NPDFs) | Bleomycin A5 | 200 (for apoptosis induction) | [17] |

Experimental Protocols

This section outlines the general methodologies employed in studying the role of iron and copper in Bleomycin A5 cytotoxicity.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma) are commonly used.[16]

-

Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Preparation: Bleomycin A5 is dissolved in a suitable solvent, such as phosphate-buffered saline (PBS), to create a stock solution that is stored at low temperatures.[17]

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of Bleomycin A5, either alone or in combination with iron or copper sources, or their respective chelators, for a specified duration (e.g., 24, 48, or 72 hours).[16][17]

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

-

Clonogenic Assay: This assay assesses the ability of single cells to form colonies, which is a measure of their reproductive integrity. After treatment, cells are seeded at a low density and allowed to grow for a period of 7-14 days. The resulting colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.

-

Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead or dying cells with compromised membranes. After treatment, cells are stained with PI and analyzed by flow cytometry to quantify the percentage of dead cells.

Apoptosis and Cell Cycle Analysis

-

Western Blotting: This technique is used to detect and quantify specific proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-9) and cell cycle regulation.[17]

-

Flow Cytometry for Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is then measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.

References

- 1. What is the mechanism of Bleomycin A5 Hydrochloride? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Interaction of the Metallo-Glycopeptide Anti-Tumour Drug Bleomycin with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The role of redox-active metals in the mechanism of action of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of iron, copper, cobalt, and their chelators on the cytotoxicity of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic effect of free bleomycin A5-iron (II) complex and its conjugates with concanavalin A, insulin and calcitonin on mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron is not involved in oxidative stress-mediated cytotoxicity of doxorubicin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Studies on the chemical reactivity of copper bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of chelating agents and metal ions on the degradation of DNA by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Copper chelator enhancement of bleomycin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nanomedicine-rj.com [nanomedicine-rj.com]

- 15. Copper Nanoparticles as a Chemosensitizer: Enhancing Bleomycin Cytotoxicity Against MCF-7 Breast Cancer Cells [nanomedicine-rj.com]

- 16. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bleomycin A5 suppresses Drp1-mediated mitochondrial fission and induces apoptosis in human nasal polyp-derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Bleomycin A5 CAS number and molecular formula

This technical guide provides a comprehensive overview of Bleomycin A5, a potent glycopeptide antibiotic utilized in cancer chemotherapy. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, mechanism of action, associated signaling pathways, and common experimental protocols.

Chemical and Physical Properties

Bleomycin A5 is a key component of the bleomycin family, a group of anti-cancer compounds derived from the bacterium Streptomyces verticillus[1]. Its fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 11116-32-8 | [1][2][3] |

| Molecular Formula | C57H89N19O21S2 | [1][2][3] |

| Molecular Weight | 1440.57 g/mol | [1][2] |

| Synonyms | Pingyangmycin A5, Zhengguanmycin A5, N1-[3-[(4-aminobutyl)amino]propyl]bleomycinamide | [1][2] |

| Appearance | White to off-white solid | [3] |

Note: The hydrochloride salt of Bleomycin A5 has a CAS number of 55658-47-4 and a molecular formula of C57H89N19O21S2·HCl[2][4].

Mechanism of Action

The primary anticancer effect of Bleomycin A5 stems from its ability to induce DNA strand breaks.[1][5][6] This process is initiated by the binding of the bleomycin molecule to DNA, a reaction facilitated by the presence of a metal ion, typically iron (Fe2+). The resulting Bleomycin-metal complex intercalates into the DNA structure.[5]

Once bound, the complex undergoes a redox reaction, oxidizing the iron from Fe2+ to Fe3+. This oxidation generates highly reactive oxygen species (ROS), such as superoxide and hydroxyl free radicals.[5][7] These radicals then attack the phosphodiester backbone of the DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[5] The accumulation of these DNA lesions, particularly the more difficult-to-repair DSBs, triggers cell cycle arrest, primarily at the G2 phase, and ultimately leads to programmed cell death (apoptosis).[5][6]

Signaling Pathways

Bleomycin A5 modulates several intracellular signaling pathways to exert its cytotoxic effects. These pathways are critical in determining the cellular fate—survival or apoptosis—following drug exposure.

3.1. Apoptosis Regulation

Bleomycin A5-induced apoptosis is a complex process involving multiple signaling proteins. The drug has been shown to increase the production of p53 and the activity of caspase-3, both of which are key mediators of apoptosis.[8][9] Furthermore, it can alter the expression of Bcl-2 family proteins, which are central regulators of the mitochondrial apoptotic pathway.[9][10] Studies have also demonstrated that Bleomycin A5 can reduce telomerase activity, thereby hindering the proliferative capacity of malignant cells.[8][9]

3.2. MAP Kinase Pathway Involvement

The mitogen-activated protein (MAP) kinase pathways, including the c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK1/2), play opposing roles in the cellular response to Bleomycin A5. Sustained activation of JNK is associated with the pro-apoptotic effects of the drug.[11] Conversely, the ERK1/2 pathway appears to promote cell survival.[11] Consequently, combining Bleomycin A5 with MEK inhibitors (which block the ERK pathway) has been shown to enhance apoptosis in cancer cells.[11]

3.3. TGF-β/Smad Pathway and Fibrosis

A significant side effect associated with bleomycin treatment is pulmonary fibrosis.[7] This is linked to the drug's ability to induce an epithelial-to-mesenchymal transition (EMT) in alveolar cells, a process mediated by the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[12] Bleomycin treatment can increase the levels of TGF-β1, which in turn activates the Smad2/3 signaling cascade, leading to changes in cell morphology and the expression of EMT markers.[12]

Experimental Protocols

Bleomycin A5 is widely used in both in vitro and in vivo experimental settings to study cancer cell apoptosis and to model pulmonary fibrosis.

4.1. In Vitro Apoptosis and Cytotoxicity Assays

-

Cell Culture : Cancer cell lines (e.g., human oral epidermoid carcinoma KB cells, A549 lung carcinoma cells, ECV304 endothelial cells) are cultured in appropriate media.[9][11][13]

-

Treatment : Cells are treated with varying concentrations of Bleomycin A5 (e.g., 15-400 µM) for different durations (e.g., 24-72 hours).[9][10]

-

Apoptosis Detection : Apoptosis can be assessed by methods such as DNA fragmentation analysis, DAPI nuclear staining, or flow cytometry to detect markers like activated caspase-3.[9][11]

-

Protein Analysis : Changes in the expression and activity of signaling proteins are typically measured by Western blotting and in vitro kinase assays.[11][13]

4.2. In Vivo Model of Pulmonary Fibrosis

-

Animal Model : Murine models are commonly used due to their well-characterized immune systems and cost-effectiveness.[14]

-

Administration : Bleomycin is administered to induce fibrosis, often via intratracheal instillation to directly target the lungs.[14] Other routes include intraperitoneal or intravenous injections.[14][15]

-

Dosage : Dosing regimens vary, for example, a single intratracheal dose or repeated intraperitoneal injections (e.g., 0.5 IU/kg on days 1 and 8).[15][16]

-

Assessment : Fibrosis is evaluated at specific time points (e.g., 14-28 days post-administration).[15][17] Assessment methods include:

-

Histopathology : Semi-quantitative scoring of lung tissue sections (e.g., Ashcroft score).[14]

-

Biochemical Markers : Quantification of collagen content or hydroxyproline levels in lung tissue.[17]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis : Measurement of total and differential cell counts and levels of pro-inflammatory cytokines like TGF-β.[17]

-

Quantitative Data

The following tables summarize quantitative data from various studies investigating the effects of Bleomycin A5.

Table 1: Effects of Bleomycin A5 on Cell Cycle Distribution in A549 Cells

| Treatment | % G1/G0 Phase | % S Phase | % G2/M Phase |

| Control | Decreased | Decreased | 11.0% (approx.) |

| Bleomycin (50 µM) | Decreased | Decreased | 34.9% |

| Bleomycin (90 µM) | Decreased | Decreased | 27.4% |

| Bleomycin A5 (40 µM) | Decreased | Decreased | 33.1% |

| Bleomycin A5 (80 µM) | Decreased | Decreased | 29.7% |

| Data adapted from a study on A549 cells, showing an increase in the G2/M population, indicative of cell cycle arrest[13]. |

Table 2: Effects of Bleomycin A5 on Apoptotic Markers in ECV304 Cells

| Treatment Group (24h) | Caspase-3 Expression | p53 Expression | Telomerase Activity |

| Control | Baseline | Baseline | High |

| 15 µg/ml Bleomycin A5 | Increased | Significantly Increased | Decreased |

| 75 µg/ml Bleomycin A5 | Increased | Significantly Increased | Significantly Inhibited |

| 150 µg/ml Bleomycin A5 | Increased | Significantly Increased | Significantly Inhibited |

| Data adapted from a study on ECV304 cells, demonstrating dose-dependent effects on key apoptotic and proliferation markers[9]. |

Conclusion

Bleomycin A5 is a potent chemotherapeutic agent with a well-defined mechanism of action centered on the induction of DNA strand breaks. Its efficacy is modulated by a complex network of signaling pathways, including those involved in apoptosis and cell survival. While effective against various cancers, its clinical use is limited by side effects such as pulmonary fibrosis, which is mechanistically linked to the TGF-β/Smad pathway. The experimental protocols and quantitative data presented herein provide a foundational resource for researchers working to further elucidate the therapeutic potential and mitigate the toxicity of Bleomycin A5.

References

- 1. Cas 11116-32-8,Bleomycin A5 | lookchem [lookchem.com]

- 2. Bleomycin A5 | CAS No- 11116-32-8 | Simson Pharma Limited [simsonpharma.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. What is the mechanism of Bleomycin A5 Hydrochloride? [synapse.patsnap.com]

- 6. What is Bleomycin A5 Hydrochloride used for? [synapse.patsnap.com]

- 7. Bleomycin - Wikipedia [en.wikipedia.org]

- 8. goldbio.com [goldbio.com]

- 9. Effects of bleomycin A5 on caspase-3, P53, bcl-2 expression and telomerase activity in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bleomycin A5 suppresses Drp1-mediated mitochondrial fission and induces apoptosis in human nasal polyp-derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MEK inhibition enhances bleomycin A5-induced apoptosis in an oral cancer cell line: signaling mechanisms and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bleomycin (BLM) Induces Epithelial-to-Mesenchymal Transition in Cultured A549 Cells via the TGF-β/Smad Signaling Pathway [jcancer.org]

- 13. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 15. Cumulative cardiotoxic effect of bleomycin in experiment | Journal of Education, Health and Sport [apcz.umk.pl]

- 16. researchgate.net [researchgate.net]

- 17. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

The Core Apoptosis Induction Pathway of Bleomycin A5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms by which Bleomycin A5, a potent glycopeptide antibiotic used in chemotherapy, induces apoptosis in target cells. By dissecting the intricate signaling cascades, this document provides a comprehensive resource for researchers and professionals in drug development and oncology.

Executive Summary

Bleomycin A5 orchestrates apoptosis primarily through the induction of extensive DNA damage and the generation of reactive oxygen species (ROS).[1] This initial assault triggers a cascade of cellular responses, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, often in a cell-type-dependent manner.[2][3] Key molecular events include the activation of caspase cascades, the modulation of Bcl-2 family proteins, and the involvement of the p53 tumor suppressor pathway.[4][5] The convergence of these pathways on effector caspases ultimately leads to the systematic dismantling of the cell.

Core Mechanisms of Action

The pro-apoptotic activity of Bleomycin A5 is rooted in two primary cytotoxic effects:

-

DNA Damage: Bleomycin A5 intercalates into DNA and, in the presence of a metal cofactor like iron (Fe²⁺), generates reactive oxygen species that cause both single- and double-strand DNA breaks.[1] These DNA lesions are particularly lethal to rapidly dividing cancer cells and are a principal trigger for the apoptotic response.[1][6]

-